3-azido-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5N5 . It has an average mass of 123.116 Da and a monoisotopic mass of 123.054497 Da .
Molecular Structure Analysis
The molecular structure of 3-azido-1-methyl-1H-pyrazole consists of 5 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The ACD/LogP value is 0.54, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Chemical Reactions Analysis
While specific chemical reactions involving 3-azido-1-methyl-1H-pyrazole are not detailed in the available resources, pyrazoles in general can undergo various reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates , or in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
3-Azido-1-methyl-1H-pyrazole has a polar surface area of 30 Ų . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polarizability, surface tension, and molar volume are not specified in the available resources .Scientific Research Applications
Medicinal Chemistry
- c-Met Inhibition : 3-azido-1-methyl-1H-pyrazole and its derivatives have been investigated for their potential as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, c-Met inhibitors play a crucial role in cancer therapy, as c-Met is involved in cell proliferation, migration, and invasion .
Neuropharmacology
- GABA A Modulation : Some 3-azido-1-methyl-1H-pyrazole derivatives exhibit allosteric modulating activity on GABA A receptors. These receptors play a vital role in neurotransmission and are targeted by drugs used to treat anxiety and epilepsy .
Materials Science
- Polymer Components : Researchers have incorporated 3-azido-1-methyl-1H-pyrazole-based structures into polymers for use in solar cells. These compounds contribute to enhancing the efficiency of energy conversion in photovoltaic devices .
Organic Synthesis
- Raw Material and Intermediate : 3-azido-1-methyl-1H-pyrazole serves as an essential raw material and intermediate in organic synthesis. Its diverse reactivity allows for the creation of more complex molecules .
Chemical Biology
- Fluorescent Probes : Some derivatives of 3-azido-1-methyl-1H-pyrazole have been employed as fluorescent probes. These probes enable researchers to visualize specific biological processes or molecular interactions in living cells .
Drug Discovery
- BACE-1 Inhibition : BACE-1 (β-secretase 1) inhibitors are potential therapeutics for Alzheimer’s disease. Certain 3-azido-1-methyl-1H-pyrazole analogs have demonstrated inhibitory activity against BACE-1, making them interesting candidates for drug development .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 3-azido-1-methyl-1H-pyrazole may interact with targets related to these diseases.
Mode of Action
Triazole compounds, which are structurally similar to pyrazoles, are known to interact with a variety of enzymes and receptors in biological systems
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it’s likely that this compound affects pathways related to these diseases.
Result of Action
Given the known pharmacological effects of pyrazole-bearing compounds , it’s likely that this compound has significant effects at the molecular and cellular levels.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-1-methyl-1H-pyrazole involves the reaction of 3-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazole", "Sodium azide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add sodium azide to the solution and stir the mixture.", "Step 3: Add a suitable catalyst to the mixture and heat the reaction mixture under reflux for a specific time period.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry it under vacuum.", "Step 6: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
66806-36-8 |
Molecular Formula |
C4H5N5 |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.